molecular formula C7H8BrN3O B1493726 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one CAS No. 1335049-19-8

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Cat. No. B1493726
CAS RN: 1335049-19-8
M. Wt: 230.06 g/mol
InChI Key: FHGGIWGPNRWTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (2A5BCP) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. It is a cyclopropylpyrimidine derivative and has a molecular formula of C5H6BrN3O. 2A5BCP can be synthesized using a variety of methods and has been used for a range of studies, including enzymatic and non-enzymatic reactions, drug design and development, and biochemical and physiological studies. In

Scientific Research Applications

Synthesis and Derivative Formation

2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a versatile intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the preparation of thiazolo[4,5-d]pyrimidine derivatives, which are achieved through reactions with isothiocyanates in the presence of sodamide, indicating its role in expanding the chemical diversity of pyrimidine analogs (Bakavoli, Nikpour, & Rahimizadeh, 2006). Additionally, it serves as a foundational chemical in the synthesis of antimicrobial 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, showcasing its application in developing novel antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).

Antiviral and Antimicrobial Activity

Compounds derived from 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one exhibit significant biological activities. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, modified at positions 2 and 4 by various substituents including cyclopropylamino, have shown antiviral activity against herpes and retroviruses (Holý et al., 2002). This underscores the compound's potential for developing antiviral therapeutics.

Chemical Reactions and Mechanistic Studies

The chemical reactivity and mechanisms involving 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one have been explored, providing insights into its chemistry and applications in synthesis. Studies include the TfOH-mediated [2 + 2 + 2] cycloadditions with ynamides and nitriles for synthesizing 4-aminopyrimidine derivatives (Chen et al., 2016), and the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, indicating its utility in one-pot synthesis reactions (Reddy, Reddy, & Reddy, 2014).

Anticancer and DNA/BSA Binding Studies

The compound and its derivatives have also been evaluated for anticancer activities and their ability to bind DNA/BSA, highlighting their potential in cancer therapy. Novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have shown promising anti-proliferative and antimicrobial activities, along with strong DNA/BSA binding affinities, indicating their potential as anticancer agents (Kahriman et al., 2020).

properties

IUPAC Name

2-amino-5-bromo-4-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGGIWGPNRWTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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